molecular formula C35H58O9 B040751 Bafilomycin A CAS No. 116764-51-3

Bafilomycin A

Cat. No.: B040751
CAS No.: 116764-51-3
M. Wt: 622.8 g/mol
InChI Key: XDHNQDDQEHDUTM-XJKSCTEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bafilomycin A is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through techniques such as high-speed counter-current chromatography (HSCCC) and liquid-liquid extraction .

Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation of Streptomyces griseus. The fermentation broth is subjected to a series of extraction and purification steps to isolate this compound in high purity. The use of three-phase solvent systems has been shown to be effective in removing impurities and enhancing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Bafilomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds: Bafilomycin A is part of a family of compounds that includes bafilomycin B, C, D, and E. These compounds share a similar macrolide structure and exhibit comparable biological activities .

Uniqueness: What sets this compound apart from its analogs is its potent inhibitory effect on V-ATPase and its ability to disrupt intracellular pH homeostasis. This makes it a valuable tool in research applications aimed at understanding the role of V-ATPase in cellular processes and developing new therapeutic strategies .

Biological Activity

Bafilomycin A is a macrolide antibiotic known primarily for its role as an inhibitor of vacuolar-type H+-ATPase (V-ATPase), which plays a crucial role in lysosomal acidification and autophagic processes. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and potential antiviral effects.

This compound exerts its biological effects primarily through the inhibition of V-ATPase, leading to the disruption of lysosomal function. This inhibition prevents the acidification of lysosomes, which is essential for the degradation of autophagic cargo and the proper functioning of lysosomal enzymes. The compound has been shown to impact various cellular processes:

  • Autophagy Inhibition : this compound disrupts autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and impaired degradation of cellular components .
  • Induction of Apoptosis : It has been observed that this compound can induce caspase-independent apoptosis by promoting the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus .
  • Inflammasome Activation : Recent studies indicate that this compound enhances the activation of the NLRP3 inflammasome in response to lipopolysaccharides (LPS), suggesting a role in inflammatory responses .

Case Studies and Experimental Data

  • Cancer Therapy :
    • In a study involving pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound was found to effectively inhibit cell growth at low concentrations (1 nM). The compound induced significant cytotoxicity by disrupting autophagy and promoting apoptosis in various leukemia cell lines .
    • Table 1 summarizes the effects of this compound on different leukemia cell lines:
    Cell LineConcentration (nM)Cell Viability (%)
    6970.575
    697145
    Nalm-60.570
    Nalm-6140
  • Inflammatory Response :
    • An investigation into the effects of this compound on primary human macrophages revealed that it exacerbated LPS-induced NLRP3 inflammasome activation, indicating its potential role in modulating immune responses .
  • Viral Inhibition :
    • Preliminary findings suggest that this compound may hinder viral entry mechanisms by affecting endosomal pH, which is critical for viral fusion processes. This has implications for its use in treating viral infections, including SARS-CoV-2 .

Impact on ATPase Activity

This compound significantly affects ATPase activity within various tissues:

  • In rat liver studies, it was shown to increase Ca²⁺ ATPase activity while decreasing Na⁺/K⁺ ATPase activity, indicating a shift in cellular ion homeostasis that could impact overall cellular function .

Table 2: Effects on ATPase Activity

ATPase TypeControl Activity (μmol Pi/mg protein/h)Activity with this compound (μmol Pi/mg protein/h)
Na⁺/K⁺ ATPase3.201.95
Ca²⁺ ATPase (EPR)3.038.09

Properties

Key on ui mechanism of action

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase).

CAS No.

116764-51-3

Molecular Formula

C35H58O9

Molecular Weight

622.8 g/mol

IUPAC Name

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1

InChI Key

XDHNQDDQEHDUTM-XJKSCTEHSA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Isomeric SMILES

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Key on ui other cas no.

116764-51-3

Pictograms

Irritant

Synonyms

bafilomycin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.